6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
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Overview
Description
6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde is a benzopyran derivative, characterized by a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dinitrophenol with chloroacetic anhydride in the presence of thionyl chloride, resulting in the formation of 6-chloro-3-acetyl-7-methylchromone. This intermediate is then reduced using lithium aluminum hydride to yield the final product .
Chemical Reactions Analysis
6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Halogen substitution reactions can occur, leading to various halogenated derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine
Scientific Research Applications
6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds.
Biology: This compound has been studied for its potential to reverse multidrug resistance in cancer cells.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is utilized in the synthesis of uridine-based libraries and other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The compound’s structure allows it to interact with cellular proteins, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde can be compared with other similar compounds, such as:
3-Formylchromone: Similar in structure but lacks the chlorine and methyl groups.
6-Bromo-3-formylchromone: Contains a bromine atom instead of chlorine.
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde: Lacks the chlorine atom but has a similar core structure
Properties
CAS No. |
112059-06-0 |
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Molecular Formula |
C11H7ClO3 |
Molecular Weight |
222.62 g/mol |
IUPAC Name |
6-chloro-5-methyl-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClO3/c1-6-8(12)2-3-9-10(6)11(14)7(4-13)5-15-9/h2-5H,1H3 |
InChI Key |
GEHXGKBYEZZKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=O)Cl |
Origin of Product |
United States |
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